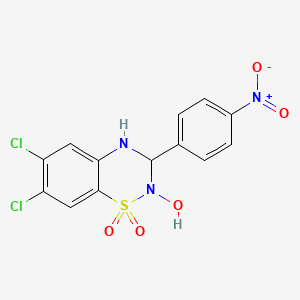![molecular formula C15H10N2O2 B12810574 12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one CAS No. 62584-08-1](/img/structure/B12810574.png)
12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 292147 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 292147 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 292147 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 292147 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 292147 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 292147 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of NSC 292147 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 292147 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of NSC 292147 involves its interaction with specific molecular targets and pathways within cells. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
NSC 292147 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its use in cancer research and chemotherapy.
NSC 292146: Studied for its potential in treating neurological disorders.
Eigenschaften
CAS-Nummer |
62584-08-1 |
|---|---|
Molekularformel |
C15H10N2O2 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
12-hydroxy-12H-indolo[2,1-b]quinazolin-6-one |
InChI |
InChI=1S/C15H10N2O2/c18-13-10-6-2-4-8-12(10)17-14(13)16-11-7-3-1-5-9(11)15(17)19/h1-8,15,19H |
InChI-Schlüssel |
UYTIXHDIFSRARY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(N3C4=CC=CC=C4C(=O)C3=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


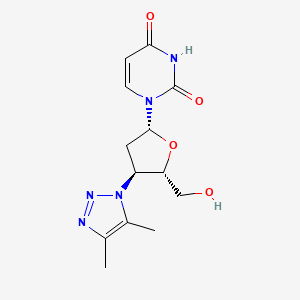
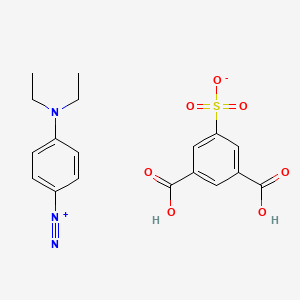

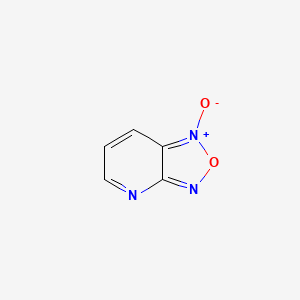
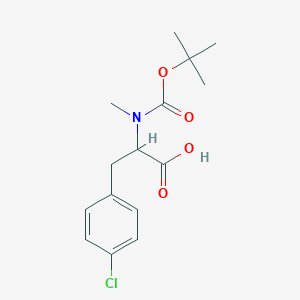

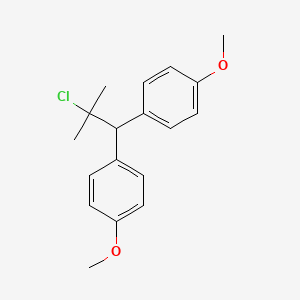
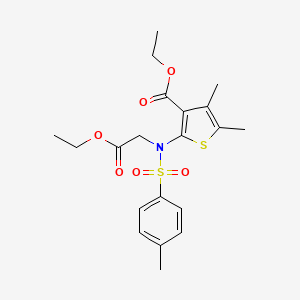
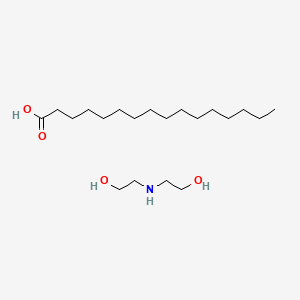
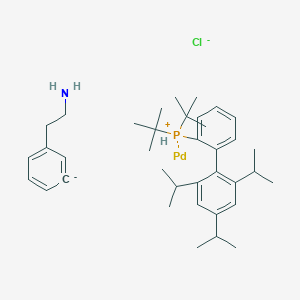
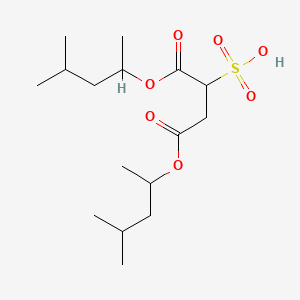
![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
